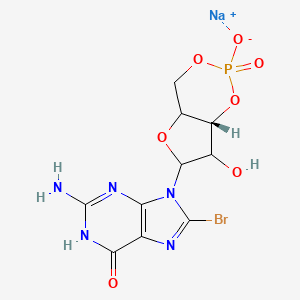

8-Bromo-cGMP sodium

Description

Properties

Molecular Formula |

C10H10BrN5NaO7P |

|---|---|

Molecular Weight |

446.08 g/mol |

IUPAC Name |

sodium 9-[(7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |

InChI |

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5-,8?;/m0./s1 |

InChI Key |

ZJRFCXHKYQVNFK-HPUCVXDUSA-M |

Isomeric SMILES |

C1C2[C@@H](C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

8-Bromo-cGMP Sodium Salt: An In-depth Technical Guide on the Mechanism of Action

Introduction

8-Bromoguanosine 3',5'-cyclic monophosphate sodium salt (8-Bromo-cGMP) is a synthetic, cell-permeable analog of the endogenous second messenger, cyclic guanosine monophosphate (cGMP).[1][2] Due to its structural modifications, specifically the bromine atom at the 8th position of the guanine ring, it exhibits increased resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared to native cGMP.[3] This property ensures a more stable and prolonged activation of downstream signaling pathways. 8-Bromo-cGMP serves as a powerful pharmacological tool for researchers to investigate the diverse physiological and pathophysiological roles of the cGMP signaling cascade. Its primary mechanism of action involves the direct activation of cGMP-dependent protein kinase (PKG).[2][4]

Core Mechanism of Action: Activation of Protein Kinase G (PKG)

The principal molecular action of 8-Bromo-cGMP is the allosteric activation of cGMP-dependent protein kinase (PKG).[4] It functions as a direct agonist, mimicking the effect of endogenous cGMP. The canonical cGMP signaling pathway is initiated by nitric oxide (NO) or natriuretic peptides, which activate soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC), respectively. These enzymes catalyze the conversion of GTP to cGMP. Subsequently, cGMP binds to the regulatory domain of PKG, leading to a conformational change that unleashes the catalytic activity of the kinase. 8-Bromo-cGMP bypasses the need for guanylate cyclase activation and directly stimulates PKG.[5][6][7]

Notably, 8-Bromo-cGMP is reported to be 4.3-fold more potent than cGMP in activating PKG type 1α (PKG1α), a key isoform in the cardiovascular system.[4] This enhanced potency makes it a highly effective agent for studying PKG-dependent processes.

Downstream Cellular Effects of PKG Activation

The activation of PKG by 8-Bromo-cGMP initiates a cascade of phosphorylation events that modulate the function of numerous downstream target proteins, resulting in diverse cellular responses.

Vascular Smooth Muscle Relaxation

A primary and well-documented effect of 8-Bromo-cGMP is the relaxation of vascular and other smooth muscle tissues. This is achieved predominantly through the PKG-mediated reduction of intracellular calcium concentrations ([Ca²⁺]i).

-

Mechanism: Activated PKG phosphorylates and stimulates the plasma membrane Ca²⁺-ATPase, a pump that actively extrudes Ca²⁺ from the cell.[8][9] This leads to a decrease in cytosolic Ca²⁺ levels, promoting vasodilation.[8][9][10]

-

Evidence: Studies in cultured rat aortic smooth muscle cells have shown that preincubation with 8-Bromo-cGMP inhibits the peak increase in [Ca²⁺]i stimulated by agonists like angiotensin II and high potassium concentrations.[8][9] Furthermore, purified cGMP-dependent protein kinase was found to stimulate Ca²⁺-ATPase activity up to 4-fold in particulate material from these cells.[8][9]

Neuromodulation and Cell Survival

In the nervous system, the cGMP/PKG pathway plays a crucial role in cell survival and function. 8-Bromo-cGMP has been used to demonstrate the anti-apoptotic and pro-survival effects of this pathway in various neural cell types.[5] It can also modulate the activity of ion channels; for instance, 8-Bromo-cGMP mimics the inhibitory effect of NO on TRPV1 channels in dorsal root ganglion neurons, a process that is dependent on PKG activation.[11]

Anti-Proliferative Effects in Cancer

Recent research has highlighted a role for the cGMP/PKG pathway in oncology. In epithelial ovarian cancer (EOC) cells, 8-Bromo-cGMP was shown to suppress proliferation, invasion, and migration.[12] The mechanism involves the inhibition of the EGFR/PLCγ1 signaling pathway, leading to decreased phosphorylation of key downstream proteins and reduced intracellular Ca²⁺ release.[12]

Regulation of Mitochondrial Biogenesis

The cGMP pathway is implicated in the generation of new mitochondria. Treatment of renal proximal tubular cells with 8-Bromo-cGMP was found to increase mitochondrial gene expression (e.g., PGC-1α, ND6) and elevate the oxygen consumption rate, indicating a stimulation of mitochondrial biogenesis.[13]

Interaction with Phosphodiesterases (PDEs)

Cyclic nucleotide phosphodiesterases are enzymes responsible for the degradation of cAMP and cGMP, thus terminating their signaling. 8-Bromo-cGMP is designed to be more resistant to hydrolysis by PDEs than endogenous cGMP.[3] This resistance allows it to accumulate to higher effective concentrations and exert a more sustained activation of PKG. However, it is important to note that prolonged elevation of cGMP signaling, as induced by 8-Bromo-cGMP, can trigger feedback mechanisms. For example, in vascular smooth muscle cells, incubation with 8-Bromo-cGMP can lead to a time-dependent increase in PDE5 activity.[14]

Quantitative Data Summary

The following table summarizes key quantitative parameters and effective concentrations of 8-Bromo-cGMP cited in the literature.

| Parameter / Effect | Value / Concentration | Cell / Tissue Type | Reference |

| PKG1α Activation Potency | 4.3-fold more potent than cGMP | N/A (in vitro) | |

| Inhibition of [Ca²⁺]i increase | 100 µM | Cultured rat aortic smooth muscle cells | [8][9] |

| Inhibition of TRPV1 currents | 100 µM | Cultured rat dorsal root ganglion neurons | [11] |

| Suppression of EOC cell proliferation | Dose-dependent | Epithelial Ovarian Cancer (EOC) cells | [12] |

| Induction of Mitochondrial Biogenesis | Not specified | Renal proximal tubular cells | [13] |

Key Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i) in Cultured Cells

This protocol is based on the methodology used to demonstrate the effect of 8-Bromo-cGMP on agonist-induced calcium mobilization in vascular smooth muscle cells.[8][9]

-

Cell Culture: Plate vascular smooth muscle cells (e.g., rat aortic A7r5 line) on glass coverslips and grow to sub-confluence.

-

Dye Loading: Wash cells with a balanced salt solution. Incubate the cells with the ratiometric calcium indicator Fura-2-AM (acetoxymethyl ester) in the dark at room temperature.

-

Pre-incubation: Wash off excess dye and pre-incubate a subset of the cells with 8-Bromo-cGMP (e.g., 100 µM) for a specified duration.

-

Stimulation: Place the coverslip in a microfluorometer. Establish a baseline fluorescence reading. Add a contractile agonist (e.g., Angiotensin II or Vasopressin) to stimulate a Ca²⁺ influx.

-

Data Acquisition: Continuously record the fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

Analysis: Compare the peak fluorescence ratio in control cells versus cells pre-treated with 8-Bromo-cGMP to determine the extent of inhibition.

Ca²⁺-ATPase Activity Assay

This protocol describes how to measure the effect of PKG activation on Ca²⁺-ATPase activity in a cell particulate preparation.[8][9]

-

Preparation of Particulate Fraction: Homogenize cultured cells (e.g., rat aortic smooth muscle) in a suitable buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a high speed to pellet the particulate/membrane fraction. Resuspend the pellet.

-

Assay Reaction: Set up reaction tubes containing the particulate fraction, a buffer with a known free Ca²⁺ concentration (using Ca²⁺/EGTA buffers), and ATP.

-

Treatment Groups: Include the following conditions:

-

Basal activity (no additions)

-

-

Purified cGMP-dependent protein kinase (PKG)

-

-

-

Calmodulin (a known activator)

-

-

-

PKG and Calmodulin

-

-

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Measurement of ATPase Activity: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Analysis: Calculate the specific activity of Ca²⁺-ATPase (e.g., in nmol Pi/mg protein/min) for each condition. Compare the activity in the presence of PKG to the basal level to determine the degree of stimulation.

8-Bromo-cGMP sodium salt is an indispensable research compound whose mechanism of action is centered on the potent and sustained activation of protein kinase G. By mimicking endogenous cGMP and resisting degradation by PDEs, it allows for the precise investigation of the downstream consequences of PKG activation. These effects are pleiotropic, ranging from the canonical relaxation of smooth muscle via modulation of calcium homeostasis to complex roles in neuronal survival, cancer cell proliferation, and mitochondrial biogenesis. A thorough understanding of its action provides researchers with a reliable tool to explore the intricate and vital cGMP signaling network.

References

- 1. 8-Br-cGMP(8-Bromo-cGMP) | CAS#:51116-01-9 | Chemsrc [chemsrc.com]

- 2. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | C10H10BrN5NaO7P | CID 135419185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Activation of the cGMP/Protein Kinase G Pathway by Nitric Oxide Can Decrease TRPV1 Activity in Cultured Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cGMP-Selective Phosphodiesterase Inhibitors Stimulate Mitochondrial Biogenesis and Promote Recovery from Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromo-cGMP: A Technical Guide to its Application as a Protein Kinase G Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-guanosine 3',5'-cyclic monophosphate (8-Bromo-cGMP) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP) that serves as a potent and widely used activator of cGMP-dependent protein kinase (PKG). Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of PKG, making it an invaluable tool for elucidating the physiological roles of the cGMP/PKG signaling pathway. This technical guide provides an in-depth overview of 8-Bromo-cGMP, including its mechanism of action, quantitative activation data, experimental methodologies, and a visualization of the relevant signaling pathways.

Mechanism of Action

8-Bromo-cGMP mimics the action of endogenous cGMP by binding to the regulatory domain of PKG. This binding induces a conformational change in the enzyme, leading to the dissociation of the regulatory domain from the catalytic domain. The uninhibited catalytic domain is then free to phosphorylate its downstream substrate proteins on serine and threonine residues, initiating a cascade of cellular events. The bromine substitution at the 8th position of the guanine ring enhances its lipophilicity, facilitating its passage across cell membranes, and confers resistance to degradation by PDEs.

Quantitative Data: Activation of PKG Isoforms by 8-Bromo-cGMP

The potency of 8-Bromo-cGMP as a PKG activator varies between the different isoforms of the kinase. The following table summarizes the available quantitative data on the activation constants (Ka) of 8-Bromo-cGMP for PKG isoforms.

| PKG Isoform | Activator | Activation Constant (Ka) | Notes |

| PKG Iα | 8-Bromo-cGMP | ~4.3-fold more potent than cGMP | Promotes relaxation of tracheal and vascular smooth muscle tissue in vitro. |

| PKG Iβ | 8-Bromo-cGMP | Similar to cGMP | 8-Bromo-cGMP shows little selectivity for PKG Iβ compared to cGMP. |

| PKG II | 8-Bromo-cGMP | 25 nM - 60 nM | Moderately selective for PKG II.[1] |

Experimental Protocols

The following are generalized methodologies for the use of 8-Bromo-cGMP in experimental settings. Researchers should optimize these protocols for their specific cell types and experimental questions.

In Vitro PKG Activation Assay

This protocol outlines a basic procedure for measuring the activation of purified PKG by 8-Bromo-cGMP in a cell-free system.

Materials:

-

Purified recombinant PKG

-

8-Bromo-cGMP stock solution (e.g., 10 mM in water or buffer)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)

-

PKG substrate (e.g., a fluorescently labeled peptide substrate or a protein like VASP)

-

ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or antibodies for western blotting, or a microplate reader for fluorescence/luminescence-based assays)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, purified PKG, and the PKG substrate.

-

Add varying concentrations of 8-Bromo-cGMP to the reaction mixture to generate a dose-response curve. A typical concentration range to test would be from 1 nM to 100 µM.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heating).

-

Detect the phosphorylated substrate using the chosen method.

-

Analyze the data to determine the activation constant (Ka) of 8-Bromo-cGMP for the specific PKG isoform.

Cellular Treatment with 8-Bromo-cGMP

This protocol describes a general procedure for treating cultured cells with 8-Bromo-cGMP to activate intracellular PKG.

Materials:

-

Cultured cells of interest

-

Cell culture medium appropriate for the cell line

-

8-Bromo-cGMP stock solution (sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer and downstream analysis reagents (e.g., for Western blotting, immunoprecipitation, or functional assays)

Procedure:

-

Plate and culture the cells to the desired confluency.

-

Prior to treatment, you may want to serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.

-

Prepare the desired concentration of 8-Bromo-cGMP in cell culture medium. Common working concentrations range from 1 µM to 1 mM.[2] The optimal concentration should be determined empirically for each cell type and experimental endpoint.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing 8-Bromo-cGMP to the cells.

-

Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific downstream event being studied. For example, short-term incubations (e.g., 10-30 minutes) are often sufficient to observe phosphorylation of direct PKG substrates, while longer incubations may be necessary to observe changes in gene expression.[3][4]

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells and proceed with the desired downstream analysis (e.g., Western blot analysis for phosphorylation of VASP at Ser239, a common marker of PKG activity).

Signaling Pathways and Visualizations

The activation of PKG by 8-Bromo-cGMP triggers a variety of downstream signaling events. The following diagrams, generated using the DOT language, illustrate the core cGMP-PKG signaling pathway and a typical experimental workflow for studying the effects of 8-Bromo-cGMP.

Caption: The cGMP-PKG signaling pathway activated by 8-Bromo-cGMP.

Caption: A typical experimental workflow for studying the effects of 8-Bromo-cGMP.

Conclusion

8-Bromo-cGMP remains a cornerstone tool for researchers investigating the multifaceted roles of the PKG signaling pathway. Its cell permeability and resistance to degradation provide a reliable method for activating PKG and dissecting its downstream consequences. By understanding its quantitative effects on different PKG isoforms and employing appropriate experimental protocols, scientists can continue to unravel the complex cellular processes regulated by this important signaling cascade.

References

- 1. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Bromo-cGMP in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 8-Bromo-cGMP, a cell-permeable analog of cyclic guanosine monophosphate (cGMP), in mediating smooth muscle relaxation. This document provides a comprehensive overview of the core signaling pathways, quantitative data from key experimental findings, and detailed methodologies for relevant assays, serving as a valuable resource for researchers and professionals in the field of smooth muscle physiology and pharmacology.

Core Signaling Pathways of 8-Bromo-cGMP-Induced Smooth Muscle Relaxation

8-Bromo-cGMP primarily elicits smooth muscle relaxation by activating cGMP-dependent protein kinase (PKG). The activation of PKG initiates a cascade of downstream events that ultimately lead to a decrease in the phosphorylation of the myosin light chain (MLC), the key regulatory step in smooth muscle contraction. Two primary mechanisms contribute to this effect: a reduction in intracellular calcium concentration ([Ca²⁺]i) and a decrease in the sensitivity of the contractile apparatus to calcium.

Reduction of Intracellular Calcium Concentration

PKG activation leads to a decrease in cytosolic calcium levels through the stimulation of the plasma membrane Ca²⁺-ATPase (PMCA). This enzyme actively extrudes Ca²⁺ from the cell, thereby promoting relaxation.

Calcium Desensitization of the Contractile Machinery

A crucial mechanism of 8-Bromo-cGMP-induced relaxation is the desensitization of the contractile proteins to calcium. This is achieved through the activation of myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the 20-kDa regulatory myosin light chain (MLC20). Dephosphorylation of MLC20 prevents the interaction of myosin with actin, leading to muscle relaxation. PKG can activate MLCP through the phosphorylation of the myosin phosphatase targeting subunit 1 (MYPT1).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades involved in 8-Bromo-cGMP-induced smooth muscle relaxation.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of 8-Bromo-cGMP on smooth muscle relaxation.

| Parameter Measured | Agonist/Condition | 8-Bromo-cGMP Concentration | Observed Effect | Reference |

| Myosin Light Chain (MLC) Phosphorylation | Phenylephrine-stimulated permeabilized rabbit femoral artery | 100 µM | Decreased to 35.5 ± 7.2% of the stimulated level | [1] |

| Ca²⁺-ATPase Activity | Cultured rat aortic smooth muscle cell particulate material | Not specified (low concentrations of purified cGMP-dependent protein kinase used) | Up to 4-fold stimulation | [2] |

| Intracellular Ca²⁺ Accumulation | Angiotensin II or K⁺ stimulated cultured rat aortic smooth muscle cells | 100 µM | Inhibition of peak Ca²⁺ accumulation | [2][3] |

| Smooth Muscle Tension | Phenylephrine-stimulated α-toxin-permeabilized rabbit femoral artery | 100 µM | Significant relaxation | [1] |

| Parameter | Control/Basal | After 8-Bromo-cGMP Treatment | Reference |

| Myosin Light Chain Phosphatase (MLCP) Activity | Decreased by agonist stimulation | Recovered to the resting level | [1][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 8-Bromo-cGMP-induced smooth muscle relaxation.

Preparation of Permeabilized Smooth Muscle Fibers

This protocol allows for the direct study of the contractile machinery, independent of membrane-associated signaling events.

Materials:

-

Freshly dissected smooth muscle tissue (e.g., rabbit femoral artery)

-

Skinning solution (e.g., containing saponin or α-toxin)

-

Relaxing solution (low Ca²⁺)

-

Contracting solution (high Ca²⁺)

-

Force transducer and recording setup

Procedure:

-

Dissect smooth muscle strips (e.g., 0.2 mm wide and 2 mm long) in a cold physiological salt solution.

-

Mount the strips between a force transducer and a fixed hook.

-

Permeabilize the cell membrane by incubating the strips in a skinning solution. For example, with α-toxin, incubate in a relaxing solution containing the toxin.

-

After permeabilization, wash the strips extensively with a relaxing solution to remove the skinning agent and intracellular components.

-

The permeabilized fibers are now ready for experiments where the composition of the intracellular environment can be controlled.

Measurement of Myosin Light Chain (MLC) Phosphorylation

This assay quantifies the level of phosphorylation of the 20-kDa myosin light chain, a direct indicator of the contractile state of the smooth muscle.

Materials:

-

Permeabilized or intact smooth muscle strips

-

Trichloroacetic acid (TCA)

-

Acetone with DTT

-

Urea

-

Glycerol

-

Acrylamide/bis-acrylamide solution

-

Antibodies specific for total MLC and phosphorylated MLC (pMLC)

-

Secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase)

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Freeze the muscle strips at a specific time point during the experiment by immersing them in TCA/acetone with DTT.

-

Wash the frozen strips with acetone/DTT to remove the TCA.

-

Lyophilize the strips and extract the proteins in a urea-based sample buffer.

-

Separate the proteins by glycerol-urea polyacrylamide gel electrophoresis (PAGE), which separates phosphorylated and unphosphorylated forms of MLC.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies against total MLC and pMLC.

-

Incubate with the appropriate secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and quantify the band intensities using an imaging system.

-

Calculate the ratio of pMLC to total MLC to determine the extent of phosphorylation.

Myosin Light Chain Phosphatase (MLCP) Activity Assay

This assay measures the enzymatic activity of MLCP, providing insights into the calcium desensitization pathway.

Materials:

-

Smooth muscle tissue homogenates

-

Phosphorylated myosin light chain as a substrate

-

Malachite green reagent for phosphate detection

-

Reaction buffer

Procedure:

-

Prepare smooth muscle tissue homogenates in a suitable buffer.

-

Prepare the substrate: purified, phosphorylated myosin light chain.

-

Initiate the phosphatase reaction by adding the tissue homogenate to the substrate in a reaction buffer.

-

Incubate the reaction mixture for a specific time at a controlled temperature.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the amount of inorganic phosphate released using the malachite green assay.

-

The amount of phosphate released is proportional to the MLCP activity in the tissue homogenate.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol uses a fluorescent calcium indicator to measure changes in cytosolic calcium levels in response to 8-Bromo-cGMP.

Materials:

-

Cultured smooth muscle cells

-

Fura-2 AM (or another suitable calcium indicator)

-

Pluronic F-127

-

HEPES-buffered saline

-

Fluorescence microscope or plate reader with dual-wavelength excitation capabilities

Procedure:

-

Culture smooth muscle cells on glass coverslips or in multi-well plates.

-

Load the cells with the calcium indicator by incubating them in a solution containing Fura-2 AM and Pluronic F-127 in HEPES-buffered saline.

-

After the loading period, wash the cells to remove the extracellular dye.

-

Allow time for the de-esterification of the Fura-2 AM within the cells.

-

Measure the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) while maintaining a constant emission wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Record the baseline fluorescence ratio and then add 8-Bromo-cGMP to observe its effect on [Ca²⁺]i.

This technical guide provides a foundational understanding of the role of 8-Bromo-cGMP in smooth muscle relaxation. The detailed pathways, quantitative data, and experimental protocols are intended to support further research and development in this critical area of physiology and pharmacology.

References

- 1. promega.com [promega.com]

- 2. Tools and protocol for quantification of myosin phosphorylation with MRM-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation-dependent Autoinhibition of Myosin Light Chain Phosphatase Accounts for Ca2+ Sensitization Force of Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Influence of 8-Bromo-cGMP on Intracellular Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine 3',5'-cyclic monophosphate (cGMP) is a critical second messenger implicated in a myriad of physiological processes, most notably in the regulation of intracellular calcium ([Ca²⁺]i) levels. 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Bromo-cGMP), a membrane-permeable and hydrolysis-resistant analog of cGMP, serves as a powerful pharmacological tool to elucidate the downstream effects of the cGMP signaling cascade. By primarily activating cGMP-dependent protein kinase (PKG), 8-Bromo-cGMP orchestrates a complex series of events that collectively modulate calcium homeostasis. This technical guide provides an in-depth analysis of the multifaceted effects of 8-Bromo-cGMP on intracellular calcium levels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanisms of 8-Bromo-cGMP-Mediated Calcium Regulation

8-Bromo-cGMP predominantly exerts its effects by activating PKG, which in turn phosphorylates a host of target proteins involved in calcium signaling. The overarching effect is typically a reduction in cytosolic calcium concentrations, contributing to processes such as smooth muscle relaxation and vasodilation. The primary mechanisms include:

-

Enhanced Calcium Efflux and Sequestration: PKG activation leads to the stimulation of Ca²⁺-ATPases located on the plasma membrane (PMCA) and the sarcoplasmic/endoplasmic reticulum (SERCA), actively pumping Ca²⁺ out of the cytoplasm.

-

Inhibition of Calcium Influx: 8-Bromo-cGMP, via PKG, can inhibit the activity of L-type voltage-gated calcium channels, thereby reducing the influx of extracellular calcium.

-

Modulation of Intracellular Calcium Release: The cGMP/PKG pathway can interfere with inositol 1,4,5-trisphosphate (IP₃)-mediated Ca²⁺ release from the endoplasmic reticulum.

-

Regulation of Store-Operated Calcium Entry (SOCE): 8-Bromo-cGMP has been shown to inhibit SOCE, a crucial mechanism for replenishing intracellular calcium stores.

-

Activation of Potassium Channels: In some cell types, PKG can activate potassium channels, leading to membrane hyperpolarization, which in turn inactivates voltage-dependent calcium channels.

Quantitative Analysis of 8-Bromo-cGMP Effects

The following tables summarize the quantitative effects of 8-Bromo-cGMP on various parameters of intracellular calcium signaling as reported in the scientific literature.

| Cell Type | Agonist/Stimulus | 8-Bromo-cGMP Concentration | Observed Effect on [Ca²⁺]i | Reference(s) |

| Cultured Rat Aortic Smooth Muscle | Angiotensin II / K⁺ | 100 µM | Inhibition of peak Ca²⁺ accumulation. | [1] |

| Cultured A7r5 VSM cells | Vasopressin | Not specified | Blocked vasopressin-stimulated increases in [Ca²⁺]i. | [2] |

| Cultured A7r5 VSM cells | Thrombin / High K⁺ | Not specified | No significant attenuation of thrombin or high K⁺-stimulated increases in [Ca²⁺]i. | [2] |

| Swine Tracheal Smooth Muscle | Acetylcholine (0.1 µM) | 1 µM - 0.1 mM | Concentration-dependent inhibition of ACh-induced oscillations in [Ca²⁺]i. | [3] |

| Rat Aorta | KCl (67 mM) | 0.1 - 1 mM | Inhibition of KCl-evoked increase in cytosolic Ca²⁺ concentration. | [4] |

| Human Hepatoma 7721 cells | Thapsigargin | 2 mM | 80% reduction of store-operated Ca²⁺ entry. | [5] |

| Target Protein/Channel | Cell Type | 8-Bromo-cGMP Concentration | Effect | Reference(s) |

| Ca²⁺-ATPase | Cultured Rat Aortic Smooth Muscle | Not specified | Stimulation of Ca²⁺-ATPase activity, up to 4-fold by purified cGMP-dependent protein kinase. | [1] |

| L-type Ca²⁺ channels | Rat Mesenteric Artery Cells | 0.01 - 1 µM | Inhibition of channel activity. | [6] |

| L-type Ca²⁺ channels | Rabbit Portal Vein Smooth Muscle | 0.1 mM | Inhibition of Ba²⁺ currents, increased rate of current inactivation, and a negative voltage shift in steady-state availability. | [2] |

| Myofilaments | Intact Adult Rat Ventricular Myocytes | 50 µM | Reduced myofilament response to Ca²⁺, leading to decreased myocyte twitch amplitude (-19.6 ± 4.2%) and time to peak shortening (-17.6 ± 1.3%). This effect was inhibited by the PKG inhibitor KT5823. | [7] |

Signaling Pathways and Experimental Workflows

The NO/sGC/cGMP/PKG Signaling Pathway

The canonical pathway for cGMP production and action involves nitric oxide (NO) stimulation of soluble guanylate cyclase (sGC), leading to the conversion of GTP to cGMP. 8-Bromo-cGMP bypasses the need for NO and sGC activation, directly activating PKG.

Experimental Workflow: Measuring [Ca²⁺]i with Fura-2 AM

A common method to quantify intracellular calcium changes is through ratiometric fluorescence imaging using Fura-2 AM.

Detailed Experimental Protocols

Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM) to measure [Ca²⁺]i in cultured cells.

Materials:

-

Fura-2 AM (cell permeant)

-

High-purity dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (optional, aids in dye solubilization)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4

-

Probenecid (optional, anion transport inhibitor to prevent dye leakage)

-

Cultured cells on coverslips or in microplates

-

Fluorescence microscope or plate reader with dual-excitation capabilities (e.g., 340 nm and 380 nm) and emission detection around 510 nm.

Procedure:

-

Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare Loading Buffer: Just before use, dilute the Fura-2 AM stock solution into the physiological buffer to a final concentration of 1-5 µM. If using, add Pluronic F-127 (final concentration ~0.02%) and probenecid (final concentration ~2.5 mM). Vortex thoroughly.

-

Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with the physiological buffer. c. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

-

De-esterification: a. Aspirate the loading buffer. b. Wash the cells twice with fresh, warm physiological buffer (containing probenecid if used during loading). c. Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: a. Mount the coverslip onto the microscope stage or place the microplate in the reader. b. Excite the cells alternately at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm. c. Record a stable baseline fluorescence ratio (F340/F380) for several minutes. d. Apply 8-Bromo-cGMP or other experimental compounds and continue recording the fluorescence changes.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. b. The ratio can be used as a direct measure of relative changes in [Ca²⁺]i. For absolute quantification, a calibration procedure using ionophores (e.g., ionomycin) and Ca²⁺-free/saturating Ca²⁺ solutions is required to determine Rmin, Rmax, and the dissociation constant (Kd) of the dye.[6]

Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents

This protocol outlines the general steps for recording L-type Ca²⁺ currents in isolated cells using the whole-cell patch-clamp technique.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution containing Ba²⁺ or Ca²⁺ as the charge carrier (e.g., in mM: 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 10 BaCl₂, pH 7.4 with CsOH).

-

Intracellular (pipette) solution (e.g., in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH 7.2 with CsOH).

-

Isolated cells suitable for patch-clamping.

Procedure:

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate isolated cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Seal Formation: a. Fill the patch pipette with the intracellular solution and mount it on the holder. b. Apply positive pressure to the pipette and approach a target cell. c. Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Recording: a. Switch the amplifier to voltage-clamp mode. b. Hold the cell at a negative potential (e.g., -80 mV) to keep the Ca²⁺ channels in a closed state. c. Apply depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV in 10 mV increments) to elicit inward Ca²⁺ currents. d. After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing 8-Bromo-cGMP at the desired concentration. e. Repeat the voltage-step protocol to measure the effect of 8-Bromo-cGMP on the Ca²⁺ current amplitude and kinetics.

-

Data Analysis: a. Measure the peak inward current at each voltage step before and after the application of 8-Bromo-cGMP. b. Construct current-voltage (I-V) relationship plots to visualize the voltage-dependence of the channel activation. c. Analyze changes in channel kinetics, such as the time to peak current and the rate of inactivation.

Conclusion

8-Bromo-cGMP is an invaluable tool for dissecting the intricate role of the cGMP signaling pathway in the regulation of intracellular calcium. The collective evidence demonstrates that 8-Bromo-cGMP, primarily through the activation of PKG, initiates a cascade of events that generally leads to a reduction in cytosolic calcium levels. This is achieved through a coordinated effort of enhancing calcium removal from the cytoplasm, inhibiting calcium influx, and modulating its release from internal stores. The specific outcomes can be cell-type and context-dependent, underscoring the complexity of cGMP-calcium crosstalk. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore and harness the therapeutic potential of modulating this fundamental signaling nexus.

References

- 1. hellobio.com [hellobio.com]

- 2. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 8-bromo-cyclic GMP on membrane potential of single swine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 8-bromo cyclic GMP and verapamil on depolarization-evoked Ca2+ signal and contraction in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. moodle2.units.it [moodle2.units.it]

- 7. 8-bromo-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of cGMP for Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclic Guanosine Monophosphate (cGMP)

Cyclic guanosine monophosphate (cGMP) is a vital second messenger molecule involved in a multitude of physiological processes.[1][2][3] Its signaling cascade is integral to smooth muscle relaxation, platelet function, neuronal signaling, and phototransduction.[1][4] The pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). GC exists in two primary forms: soluble guanylate cyclase (sGC), typically activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by peptide hormones like natriuretic peptides.[1]

Once synthesized, cGMP exerts its effects through three main classes of effector proteins: cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[5] The signaling is terminated by the hydrolysis of cGMP to GMP by various PDE isoforms.[6] The intricate regulation of this pathway makes it a prime target for therapeutic intervention and a subject of intense research. Structural analogs of cGMP are indispensable tools in these endeavors, allowing for the specific modulation of individual components of the cGMP signaling cascade.

The cGMP Signaling Pathway

The canonical cGMP signaling pathway begins with an extracellular signal, such as the release of nitric oxide or the binding of a natriuretic peptide to its receptor. This leads to the activation of either sGC or pGC, respectively, which in turn catalyzes the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP concentration leads to the activation of downstream effectors, culminating in a physiological response.

Classification of cGMP Analogs

cGMP analogs can be broadly classified based on their chemical modifications and their resulting functional effects on the primary cGMP targets. These modifications are typically made to the guanine base, the ribose sugar, or the cyclic phosphate moiety.

Quantitative Data on cGMP Analogs

The utility of cGMP analogs in research and drug development is largely defined by their potency and selectivity for different cGMP effectors. The following tables summarize key quantitative data for some of the most commonly used cGMP analogs.

Table 1: Activators of cGMP-Dependent Protein Kinase (PKG)

| Analog | PKG Isoform | Ka / EC50 (µM) | Fold Potency vs. cGMP | Reference(s) |

| cGMP | PKG Iβ | 0.163 - 0.370 | 1 | [7] |

| cGMP | PKG II | 0.096 - 0.257 | 1 | [7] |

| 8-Br-cGMP | PKG Iα | ~0.04 | 4.3 | |

| 8-pCPT-cGMP | PKG II | 0.022 | ~12 | [7] |

| PET-cGMP | PKG Iβ | 0.018 | ~20 | [7] |

Table 2: Inhibitors of cGMP-Dependent Protein Kinase (PKG)

| Analog | PKG Isoform | Ki (µM) | Reference(s) |

| Rp-8-pCPT-cGMPS | PKG (general) | 0.5 | [8][9][10][11] |

| Rp-8-pCPT-cGMPS | PKG Iβ | 0.45 | |

| Rp-8-pCPT-cGMPS | PKG Iα | 0.5 | |

| Rp-8-pCPT-cGMPS | PKG II | 0.7 | |

| Rp-8-Br-cGMPS | PKG (general) | 4 | [12] |

Table 3: Modulators of Cyclic Nucleotide-Gated (CNG) Channels

| Analog | Channel Type | EC50 (µM) | Effect | Reference(s) |

| cGMP | Rod CNG | 17 - 44.9 | Agonist | [13][14] |

| cGMP | Cone CNG | 18.7 | Agonist | [14] |

| 8-Br-cGMP | Rod CNG | 1.6 | Potent Agonist | [13] |

| 8-pCPT-cGMP | Rod CNG | ~0.2 | Potent Agonist | [12] |

| 8-pCPT-cGMP | General CNG | 0.5 | Agonist | [15] |

| Rp-8-Br-cGMPS | Rod CNG | 173.5 | Agonist | [12] |

| Rp-8-Br-PET-cGMPS | Rod CNG | 0.45 (high affinity) | Inhibitor | [16] |

| Rp-8-Br-PET-cGMPS | Cone CNG | 4.4 (high affinity) | Inhibitor | [16] |

Table 4: Inhibitors of Phosphodiesterases (PDEs)

| Analog | PDE Isoform | Ki / IC50 (µM) | Reference(s) |

| (SP)-cGMP[S] | PDE (general) | 25 (Ki) | [13] |

| 8-Br-cGMP | PDE (general) | 48 (Ki) | [13] |

| (RP)-cGMP[S] | PDE (general) | 90 (Ki) | [13] |

| Sildenafil | PDE5 | 0.0039 (IC50) | [17] |

| Trequinsin | PDE III | 0.013 (IC50) | [18] |

| Lixazinone | PDE III | 0.022 (IC50) | [18] |

Experimental Protocols

Protocol 1: Determination of Ki for a PKG Inhibitor using a Kinase Activity Assay

This protocol describes a method to determine the inhibitory constant (Ki) of a cGMP analog for a specific PKG isoform.

Materials:

-

Purified recombinant PKG (e.g., PKG Iα or PKG Iβ)

-

Fluorescently labeled substrate peptide for PKG (e.g., a derivative of VASP or a custom peptide)

-

cGMP

-

The cGMP analog to be tested (inhibitor)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

Stop solution (e.g., 100 mM EDTA)

-

Microplate reader capable of measuring fluorescence polarization or similar detection method for kinase activity.

Procedure:

-

Prepare a dilution series of the inhibitor: Serially dilute the cGMP analog in the kinase reaction buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

-

Prepare a dilution series of cGMP: Serially dilute cGMP in the kinase reaction buffer.

-

Set up the kinase reaction: In a microplate, for each inhibitor concentration, set up a series of reactions with varying concentrations of cGMP. Each reaction should contain:

-

Kinase reaction buffer

-

A fixed concentration of the fluorescent substrate peptide

-

A fixed concentration of ATP

-

A fixed concentration of PKG

-

Varying concentrations of cGMP

-

Varying concentrations of the inhibitor

-

-

Initiate the reaction: Add the PKG to the wells to start the reaction.

-

Incubate: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Add the stop solution to each well.

-

Measure kinase activity: Read the fluorescence polarization or other relevant signal on the microplate reader.

-

Data analysis:

-

For each inhibitor concentration, plot the kinase activity against the cGMP concentration and fit the data to a Michaelis-Menten curve to determine the apparent Km for cGMP.

-

Create a secondary plot of the apparent Km versus the inhibitor concentration. For a competitive inhibitor, this will be a linear relationship.

-

The Ki can be determined from the x-intercept of this plot (-Ki).

-

Protocol 2: Measurement of cGMP Levels in Cell Lysates using ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP concentrations after treatment with cGMP analogs.

Materials:

-

Cells in culture

-

cGMP analog for cell treatment

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP ELISA kit (commercially available, e.g., from Cayman Chemical)[2][3][19][20]

-

cGMP standard

-

cGMP-acetylcholinesterase conjugate (tracer)

-

cGMP antiserum

-

ELISA buffer

-

Wash buffer

-

Polysorbate 20

-

96-well plate coated with mouse anti-rabbit IgG

-

Ellman's reagent (for colorimetric detection)

-

-

Microplate reader capable of measuring absorbance at 405-420 nm.

Procedure:

-

Cell treatment: Culture cells to the desired confluency and treat with the cGMP analog or vehicle control for the desired time.

-

Cell lysis: Aspirate the media and lyse the cells with 0.1 M HCl. Scrape the cells and collect the lysate.

-

Centrifugation: Centrifuge the lysate to pellet cellular debris.

-

Sample preparation: Collect the supernatant. If necessary, dilute the supernatant in ELISA buffer.

-

ELISA procedure (as per kit instructions):

-

Add ELISA buffer, cGMP standard or sample, cGMP tracer, and cGMP antiserum to the appropriate wells of the coated 96-well plate.

-

Incubate the plate, typically overnight at 4°C.

-

Wash the plate multiple times with wash buffer.

-

Add Ellman's reagent to each well and incubate in the dark to allow for color development.

-

Read the absorbance at 405-420 nm using a microplate reader.

-

-

Data analysis:

-

Generate a standard curve by plotting the absorbance of the standards against the log of the cGMP concentration.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the cGMP concentration to the total protein concentration of the cell lysate.

-

Conclusion

The structural analogs of cGMP are powerful and indispensable tools for dissecting the complexities of the cGMP signaling pathway. By providing a means to selectively activate or inhibit specific components of this cascade, these molecules have been instrumental in elucidating the physiological roles of PKG, CNG channels, and PDEs. The continuous development of new analogs with improved selectivity, membrane permeability, and metabolic stability will undoubtedly continue to drive new discoveries in both basic research and therapeutic development. This guide provides a foundational understanding of these important research tools, their quantitative properties, and the experimental approaches used to characterize them, serving as a valuable resource for professionals in the field.

References

- 1. CPT-cGMP Is A New Ligand of Epithelial Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac cGMP-stimulated cyclic nucleotide phosphodiesterases: effects of cGMP analogues and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rp-8-pCPT-cGMPS - Nordic Biosite [nordicbiosite.com]

- 10. biorbyt.com [biorbyt.com]

- 11. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of hydrolysis-resistant analogs of cyclic GMP with the phosphodiesterase and light-sensitive channel of retinal rod outer segments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 8-pcpt-cgmp suppliers USA [americanchemicalsuppliers.com]

- 16. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Photoaffinity labelling of cyclic GMP-inhibited phosphodiesterase (PDE III) in human and rat platelets and rat tissues: effects of phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. vincibiochem.it [vincibiochem.it]

- 20. biocompare.com [biocompare.com]

Methodological & Application

Application Notes and Protocols for Studying 8-Bromo-cGMP Effects on Neuroplasticity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Bromo-cGMP, a cell-permeable analog of cyclic guanosine monophosphate (cGMP), to investigate neuroplasticity in various animal models. This document outlines the core signaling pathways, detailed experimental protocols, and quantitative data to facilitate the design and execution of robust preclinical studies.

Introduction to 8-Bromo-cGMP and Neuroplasticity

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental to learning and memory. The nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway is a critical mediator of these processes. 8-Bromo-cGMP serves as a valuable pharmacological tool to directly activate this pathway, bypassing the need for upstream NO signaling and allowing for the specific investigation of cGMP-dependent mechanisms in synaptic plasticity and behavior.

Core Signaling Pathway

The primary mechanism of 8-Bromo-cGMP involves the activation of Protein Kinase G (PKG), which in turn phosphorylates a variety of downstream targets to modulate synaptic function. This pathway is often initiated by the activation of NMDA receptors and subsequent production of nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC) to produce cGMP. 8-Bromo-cGMP directly activates PKG, leading to effects on synaptic plasticity, such as long-term potentiation (LTP), and the regulation of gene expression related to neuronal function.

Animal Models and Experimental Approaches

Rodent models, primarily mice and rats, are the most common systems for studying the effects of 8-Bromo-cGMP on neuroplasticity. Both in vitro and in vivo preparations are utilized to dissect the molecular and behavioral consequences of cGMP signaling.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the effects of 8-Bromo-cGMP on synaptic plasticity and behavior.

Table 1: Effects of 8-Bromo-cGMP on Long-Term Potentiation (LTP) in Hippocampal Slices

| Animal Model | Brain Region | 8-Bromo-cGMP Concentration | Experimental Condition | Outcome | Citation |

| Guinea Pig | CA1 | Not specified | Brief perfusion before weak tetanus | Produced long-lasting potentiation | [1][2] |

| Guinea Pig | CA1 | Not specified | Prolonged perfusion before weak tetanus | Did not produce long-lasting potentiation | [1][2] |

| Mouse | CA1 | Not specified | 5 min perfusion before weak tetanus | Produced rapid and long-lasting potentiation in the stimulated pathway | [1] |

| Mouse | Schaffer collateral | 100 µM | Paired with weak tetanus | Did not facilitate LTP | [3] |

| Rat | Thalamic inputs to LA | Not specified | Bath application | Enhanced LTP | [4] |

Table 2: Behavioral Effects of 8-Bromo-cGMP Administration

| Animal Model | Behavioral Task | 8-Bromo-cGMP Dose | Administration Route | Outcome | Citation |

| Rat | Fear Conditioning | Dose-dependent | Intra-LA infusion | Enhanced fear memory consolidation | [4] |

| Rat | Formalin-induced nociception | 0.1-0.25 µmol | Intrathecal | Reduced nociceptive behavior | [5] |

| Rat | Formalin-induced nociception | 2.5 µmol | Intrathecal | Caused hyperalgesia | [5] |

Experimental Protocols

Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices

1. Animal Model and Slice Preparation:

- Species: Male C57BL/6 mice or Wistar rats (6-8 weeks old).

- Anesthesia: Isoflurane inhalation followed by decapitation.

- Dissection: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

- Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.

- Recovery: Allow slices to recover for at least 1 hour in a submerged chamber with continuously oxygenated aCSF at room temperature.

2. Electrophysiological Recording:

- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

- Establish a stable baseline recording for at least 20 minutes with single pulses delivered every 30 seconds.

3. 8-Bromo-cGMP Application and LTP Induction:

- Drug Application: Perfuse the slice with aCSF containing the desired concentration of 8-Bromo-cGMP (e.g., 50-100 µM) for a specified duration (e.g., 5-10 minutes) prior to tetanic stimulation.[1]

- Tetanic Stimulation: Deliver a weak or strong tetanic stimulation protocol. For example, a weak tetanus can be a single train of 100 Hz for 200 ms. A strong tetanus can be multiple trains of 100 Hz for 1 second, repeated several times.

- Post-Tetanus Recording: Continue recording fEPSPs for at least 60 minutes post-tetanus to assess the induction and maintenance of LTP.

4. Data Analysis:

- Measure the slope of the fEPSP.

- Normalize the fEPSP slope to the pre-tetanus baseline.

- Compare the degree of potentiation between control slices (aCSF only) and 8-Bromo-cGMP treated slices.

Protocol 2: Fear Conditioning Assay

1. Animal Model and Surgical Implantation:

- Species: Male Sprague-Dawley rats (250-300 g).

- Surgery: Anesthetize the rats and stereotaxically implant bilateral guide cannulae aimed at the lateral amygdala (LA). Allow for at least one week of recovery.

2. Behavioral Apparatus:

- Use a standard fear conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue (conditioned stimulus, CS).

3. 8-Bromo-cGMP Infusion:

- Gently restrain the rat and infuse 8-Bromo-cGMP or vehicle solution bilaterally into the LA through infusion cannulae at a constant rate (e.g., 0.5 µl/min). Doses can be varied to determine a dose-response curve.[4]

- Allow a diffusion period (e.g., 10 minutes) before starting the behavioral training.

4. Fear Conditioning Training:

- Place the rat in the conditioning chamber and allow for a habituation period.

- Present the CS (e.g., a tone) for a specific duration (e.g., 30 seconds).

- The CS co-terminates with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 1 second).

- Repeat the CS-US pairing several times with an inter-trial interval.

5. Memory Testing:

- 24 hours after training, place the rat in a novel context and present the CS alone.

- Measure freezing behavior (cessation of all movement except for respiration) as an index of fear memory.

- Contextual fear memory can be assessed by placing the rat back into the original training chamber and measuring freezing in the absence of the CS.

6. Data Analysis:

- Score the duration of freezing during the CS presentation.

- Compare the percentage of freezing time between the 8-Bromo-cGMP treated group and the vehicle control group.

Conclusion

The use of 8-Bromo-cGMP in well-defined animal models provides a powerful approach to elucidate the role of the cGMP signaling pathway in neuroplasticity. The protocols and data presented here offer a foundation for researchers to design experiments aimed at understanding the molecular mechanisms of learning and memory and for the development of novel therapeutic strategies targeting cognitive function. Careful consideration of experimental parameters such as drug concentration, duration of application, and the specific behavioral paradigm is crucial for obtaining reproducible and meaningful results.

References

- 1. The Specific Role of cGMP in Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The specific role of cGMP in hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Potentiation in the Hippocampal CA1 Region of Mice Lacking cGMP-Dependent Kinases Is Normal and Susceptible to Inhibition of Nitric Oxide Synthase | Journal of Neuroscience [jneurosci.org]

- 4. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual effects of spinally delivered 8-bromo-cyclic guanosine mono-phosphate (8-bromo-cGMP) in formalin-induced nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Bromo-cGMP in Rodent Models of Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of 8-Bromo-cGMP, a cell-permeable analog of cyclic guanosine monophosphate (cGMP), in rodent models of neurological disorders. The protocols detailed below are synthesized from established methodologies in neuroscience research and aim to provide a framework for investigating the neuroprotective effects of 8-Bromo-cGMP.

Introduction

Cyclic GMP is a critical second messenger in various physiological processes within the central nervous system (CNS), including the modulation of synaptic plasticity, reduction of neuroinflammation, and promotion of cell survival.[1][2][3][4] The nitric oxide (NO)/cGMP signaling pathway is a key player in these processes.[1] Dysregulation of this pathway has been implicated in the pathophysiology of several neurodegenerative diseases, including stroke, Parkinson's disease, and Alzheimer's disease. 8-Bromo-cGMP, by mimicking the effects of endogenous cGMP, offers a valuable tool to explore the therapeutic potential of activating this pathway.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected neuroprotective effects of 8-Bromo-cGMP in various rodent models of neurological disorders. These tables are intended to serve as a guide for expected outcomes and for structuring experimental data.

Table 1: Neurobehavioral Outcomes in a Rat Model of Ischemic Stroke

| Treatment Group | Neurological Deficit Score (NDS) | Infarct Volume (mm³) |

| Sham | 0.5 ± 0.2 | 0 |

| Vehicle (MCAo) | 3.8 ± 0.5 | 210 ± 25 |

| 8-Bromo-cGMP (1 mg/kg) | 2.5 ± 0.4 | 135 ± 20 |

| 8-Bromo-cGMP (5 mg/kg) | 1.8 ± 0.3 | 85 ± 15 |

*p < 0.05, **p < 0.01 compared to Vehicle (MCAo) group. Data are presented as mean ± SEM.

Table 2: Motor Function Assessment in a 6-OHDA Rat Model of Parkinson's Disease

| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Forelimb Use Asymmetry (%) |

| Sham | 0.2 ± 0.1 | 5 ± 2 |

| Vehicle (6-OHDA) | 7.5 ± 1.2 | 85 ± 5 |

| 8-Bromo-cGMP (2 mg/kg) | 4.8 ± 0.8 | 55 ± 7 |

| 8-Bromo-cGMP (10 mg/kg) | 2.1 ± 0.5 | 30 ± 6 |

*p < 0.05, **p < 0.01 compared to Vehicle (6-OHDA) group. Data are presented as mean ± SEM.

Table 3: Cognitive Performance in an Aβ-Infused Mouse Model of Alzheimer's Disease

| Treatment Group | Morris Water Maze Escape Latency (s) | Probe Trial Time in Target Quadrant (%) |

| Sham | 15 ± 3 | 45 ± 5 |

| Vehicle (Aβ) | 55 ± 8 | 15 ± 3 |

| 8-Bromo-cGMP (1 mg/kg) | 38 ± 6 | 28 ± 4 |

| 8-Bromo-cGMP (5 mg/kg) | 25 ± 5 | 38 ± 5 |

*p < 0.05, **p < 0.01 compared to Vehicle (Aβ) group. Data are presented as mean ± SEM.

Signaling Pathways

The neuroprotective effects of 8-Bromo-cGMP are mediated through the activation of the cGMP signaling pathway, which can influence multiple downstream targets to reduce neuroinflammation and promote neuronal survival.

Caption: The cGMP signaling pathway activated by 8-Bromo-cGMP.

Experimental Protocols

The following are detailed protocols for investigating the effects of 8-Bromo-cGMP in rodent models of stroke, Parkinson's disease, and Alzheimer's disease.

Protocol 1: 8-Bromo-cGMP Treatment in a Rat Model of Ischemic Stroke

1. Animal Model:

-

Model: Middle Cerebral Artery Occlusion (MCAo) in adult male Wistar rats (250-300g).

-

Procedure: Induce focal cerebral ischemia by transiently occluding the middle cerebral artery using the intraluminal filament method.

2. 8-Bromo-cGMP Administration:

-

Preparation: Dissolve 8-Bromo-cGMP sodium salt in sterile 0.9% saline.

-

Dosage: 1 mg/kg and 5 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Timing: Administer the first dose 1 hour after reperfusion, followed by daily injections for 7 days.

3. Behavioral Testing:

-

Test: Neurological Deficit Score (NDS) on a scale of 0-5 (0 = no deficit, 5 = severe deficit).

-

Schedule: Perform testing at 24 hours, 3 days, and 7 days post-MCAo.

4. Histological Analysis:

-

Procedure: At day 7, perfuse the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Quantification: Measure the infarct volume using image analysis software.

Caption: Experimental workflow for stroke model.

Protocol 2: 8-Bromo-cGMP in a 6-OHDA Rat Model of Parkinson's Disease

1. Animal Model:

-

Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion of the medial forebrain bundle in adult male Sprague-Dawley rats (220-250g).

-

Procedure: Stereotactically inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

2. 8-Bromo-cGMP Administration:

-

Preparation: Dissolve 8-Bromo-cGMP in artificial cerebrospinal fluid (aCSF).

-

Dosage: 2 mg/kg and 10 mg/kg.

-

Route of Administration: Intracerebroventricular (i.c.v.) infusion via an osmotic minipump for 14 days, starting 3 days before the 6-OHDA lesion.

3. Behavioral Testing:

-

Tests:

-

Apomorphine-induced contralateral rotations.

-

Cylinder test for forelimb use asymmetry.

-

-

Schedule: Perform tests weekly for 4 weeks post-lesion.

4. Neurochemical Analysis:

-

Procedure: At the end of the study, measure striatal dopamine levels using high-performance liquid chromatography (HPLC).

Caption: Experimental workflow for Parkinson's model.

Protocol 3: 8-Bromo-cGMP in an Aβ-Infused Mouse Model of Alzheimer's Disease

1. Animal Model:

-

Model: Intracerebroventricular (i.c.v.) infusion of amyloid-beta (Aβ) oligomers in adult C57BL/6 mice (25-30g).

-

Procedure: Infuse Aβ oligomers into the lateral ventricles using an osmotic minipump for 14 days.

2. 8-Bromo-cGMP Administration:

-

Preparation: Dissolve 8-Bromo-cGMP in drinking water.

-

Dosage: 1 mg/kg and 5 mg/kg (calculated based on average daily water consumption).

-

Route of Administration: Oral administration.

-

Timing: Start treatment concurrently with Aβ infusion and continue for 28 days.

3. Behavioral Testing:

-

Test: Morris Water Maze to assess spatial learning and memory.

-

Schedule: Conduct the test during the last 5 days of the treatment period.

4. Biochemical Analysis:

-

Procedure: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in hippocampal tissue using ELISA.

Caption: Experimental workflow for Alzheimer's model.

Conclusion

8-Bromo-cGMP represents a promising pharmacological tool for investigating the therapeutic potential of the cGMP signaling pathway in a range of neurological disorders. The protocols provided here offer a starting point for researchers to explore its neuroprotective effects in rodent models. It is important to note that dosages and treatment regimens may require optimization depending on the specific animal model and experimental conditions. Further research into the long-term effects and potential side effects of 8-Bromo-cGMP is warranted to fully elucidate its clinical applicability.

References

- 1. [PDF] Memory Enhancers for Alzheimer’s Dementia: Focus on cGMP | Semantic Scholar [semanticscholar.org]

- 2. Memory Enhancers for Alzheimer’s Dementia: Focus on cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Memory Enhancers for Alzheimer's Dementia: Focus on cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Potential off-target effects of 8-Bromo-cGMP in experiments

Welcome to the technical support center for 8-Bromo-cGMP. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of 8-Bromo-cGMP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 8-Bromo-cGMP and what is its primary intended target?

8-Bromo-cGMP is a cell-membrane permeable analog of cyclic guanosine monophosphate (cGMP). Its primary role in experiments is to act as a direct activator of cGMP-dependent protein kinase (PKG).[1] By mimicking the endogenous second messenger cGMP, it bypasses the need for upstream signaling molecules like nitric oxide (NO) or natriuretic peptides to activate soluble or particulate guanylyl cyclase (sGC/pGC), respectively. It is reported to be 4.3-fold more potent than cGMP at activating PKG1α.

DOT Diagram: Canonical cGMP Signaling Pathway

Caption: Intended action of 8-Bromo-cGMP in the canonical cGMP pathway.

Q2: What are the primary off-target effects of 8-Bromo-cGMP?

While 8-Bromo-cGMP is a valuable tool, it is not perfectly specific and can interact with other cellular components, especially at higher concentrations. The main documented off-target effects include:

-

Inhibition of Phosphodiesterases (PDEs): It can inhibit the activity of PDEs, the enzymes responsible for degrading cyclic nucleotides.[2]

-

Activation of Protein Kinase A (PKA): Due to structural homology between PKG and PKA, cross-activation can occur.[3]

-

Interaction with Cyclic Nucleotide-Gated (CNG) Ion Channels: 8-Bromo-cGMP can directly activate or modulate CNG channels.[4][5]

DOT Diagram: Potential Off-Target Effects of 8-Bromo-cGMP

Caption: Overview of on-target vs. potential off-target interactions.

Q3: How significant is the cross-activation of Protein Kinase A (PKA) by 8-Bromo-cGMP?

PKA and PKG are homologous kinases, and while they show a 50- to 200-fold selectivity for their respective cyclic nucleotides (cAMP and cGMP), cross-activation can occur within physiological ranges.[3] In some cellular contexts, the concentration of 8-Bromo-cGMP required to elicit a response may be closer to the activation constant (Ka) for PKA than for PKG.[6] This is a critical consideration, as PKA activation can lead to confounding downstream effects.

Q4: Can 8-Bromo-cGMP affect phosphodiesterase (PDE) activity?

Yes. High concentrations of cGMP analogs can interact with and inhibit PDEs.[7] This is a significant off-target effect because PDE inhibition leads to an accumulation of endogenous cAMP and cGMP, which can activate PKA and PKG, respectively, thereby amplifying and confounding the direct effects of 8-Bromo-cGMP. For example, related compounds have been shown to be potent inhibitors of PDE5, the cGMP-specific phosphodiesterase.[2]

Q5: Does 8-Bromo-cGMP interact with cyclic nucleotide-gated (CNG) channels?

Yes, 8-Bromo-cGMP has been shown to directly activate cation channels, including CNG channels.[4] This is particularly relevant in neuroscience and vision research, as CNG channels are crucial for signal transduction in photoreceptors and olfactory neurons.[5][8] The interaction can be complex, with some cGMP analogs acting as activators while others act as competitive inhibitors.[8]

Troubleshooting Guide

Problem: My experimental results are unexpected or inconsistent when using 8-Bromo-cGMP.

This could be due to one or more of the off-target effects mentioned above. Follow this troubleshooting workflow to diagnose the issue.

DOT Diagram: Experimental Workflow for Troubleshooting Off-Target Effects

Caption: A logical workflow to dissect on-target vs. off-target effects.

Data Summary Tables

Table 1: Activation Constants (Kₐ) of cGMP Analogs for PKG Isotypes

This table summarizes the concentration of different cGMP analogs required to achieve half-maximal activation of Protein Kinase G isotypes. Lower values indicate higher potency. Note that 8-Bromo-cGMP shows little selectivity between PKG isotypes compared to other analogs.

| Compound | PKG Iβ Kₐ | PKG II Kₐ | Selectivity Notes | Reference |

| cGMP | 370 nM | 257 nM | Baseline | [7] |

| 8-Bromo-cGMP | Similar to cGMP | ~25 nM | Moderately selective for PKG II | [7] |

| PET-cGMP | 18 nM | 60 nM - 4.2 µM | Most selective for PKG Iβ | [7] |

| 8-pCPT-cGMP | Similar to cGMP | 22 nM | Most selective for PKG II | [7] |

Table 2: Summary of 8-Bromo-cGMP Off-Target Interactions

| Off-Target | Observed Effect | Typical Concentration | Potential Consequence | References |

| Protein Kinase A (PKA) | Cross-activation | >1 µM | Confounding phosphorylation events, mimicking cAMP signaling. | [3][6] |

| Phosphodiesterases (PDEs) | Inhibition | High µM range | Accumulation of endogenous cAMP and cGMP, causing indirect activation of PKA and PKG. | [2][7] |

| CNG Ion Channels | Direct activation/modulation | 100 µM - 1 mM | Altered ion flux, changes in membrane potential, particularly in neurons and sensory cells. | [4][8] |

| Ca²⁺-ATPase | Stimulation (via PKG) | 100 µM | Decreased cytosolic Ca²⁺ levels. This is a downstream effect but can be considered when interpreting Ca²⁺ imaging data. | [9] |

Key Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay to Determine Specificity

This protocol allows for the direct measurement of kinase activation by 8-Bromo-cGMP and can be adapted to test for cross-activation of PKA.

Objective: To quantify the activation constant (Kₐ) of 8-Bromo-cGMP for purified PKG and PKA.

Methodology:

-

Reagents and Materials:

-

Purified, recombinant PKG and PKA enzymes.

-

Fluorescently labeled kinase substrate peptide (e.g., a VASP-derived peptide for PKG).

-

8-Bromo-cGMP and cAMP (for positive control) stock solutions.

-

Kinase reaction buffer (containing ATP and Mg²⁺).

-

Microfluidic mobility-shift assay instrument or peptide microarray platform.[6][7]

-

-

Procedure:

-

Prepare a serial dilution of 8-Bromo-cGMP (e.g., from 1 nM to 100 µM).

-

In a microplate, combine the purified kinase (PKG or PKA), the specific fluorescent peptide substrate, and kinase reaction buffer.

-

Add the different concentrations of 8-Bromo-cGMP to the wells. Include a positive control (cGMP for PKG, cAMP for PKA) and a negative control (no activator).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

Stop the reaction according to the assay platform's instructions.

-

-

Data Analysis:

-

Measure the ratio of phosphorylated to unphosphorylated substrate.

-

Plot the percentage of substrate phosphorylation against the log concentration of 8-Bromo-cGMP.

-

Fit the data to a dose-response curve to determine the Kₐ value (the concentration at which 50% of maximal activation is achieved).

-

Compare the Kₐ for PKG activation with the Kₐ for PKA activation to determine the selectivity window.

-

Protocol 2: Patch-Clamp Electrophysiology to Test for Effects on Ion Channels

This protocol is used to assess the direct effects of 8-Bromo-cGMP on ion channel activity, such as CNG channels.

Objective: To determine if 8-Bromo-cGMP modulates ion channel currents in a specific cell type.

Methodology:

-

Cell Preparation:

-

Electrophysiology Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

-

-

Procedure (Inside-Out Patch Configuration):

-

Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached mode).

-

Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration. This exposes the intracellular face of the ion channels to the bath solution.

-

Hold the membrane potential at a constant voltage (e.g., +100 mV).[5]

-

Obtain a baseline recording of channel activity in the control bath solution.

-

Perfuse the patch with a bath solution containing a known concentration of 8-Bromo-cGMP (e.g., 1 mM).[4][5]

-

Record any changes in current. An increase in inward or outward current indicates channel activation.

-

-

Data Analysis:

-

Measure the current amplitude before and after the application of 8-Bromo-cGMP.

-

Construct a dose-response curve by applying multiple concentrations to determine the EC₅₀.

-

Compare the effect of 8-Bromo-cGMP to the effect of the natural ligand (cGMP) to assess its relative potency and efficacy.

-

References

- 1. Involvement of cyclic GMP and protein kinase G in the regulation of apoptosis and survival in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing 8-Bromo-cGMP Concentration